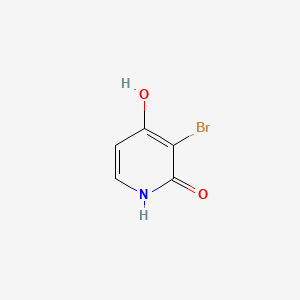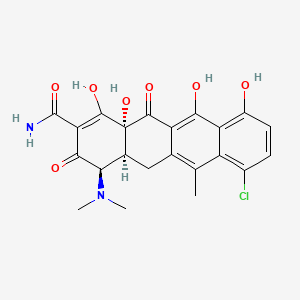
5,7,2',6'-Tetrahydroxyflavone
Vue d'ensemble
Description
5,7,2’,6’-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is found in certain plants and has been studied for its potential therapeutic effects, particularly its ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,6’-Tetrahydroxyflavone typically involves the use of flavonoid precursors. One common method includes the cyclization of appropriate chalcones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 5,7,2’,6’-Tetrahydroxyflavone may involve extraction from plant sources, such as Scutellariae radix, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,7,2’,6’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding flavanone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced flavanones, and various substituted flavonoid derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating enzyme activities, particularly CYP3A4.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The primary mechanism of action of 5,7,2’,6’-Tetrahydroxyflavone involves the inhibition of CYP3A4 activity. This enzyme is responsible for the metabolism of various drugs in the liver. By inhibiting CYP3A4, 5,7,2’,6’-Tetrahydroxyflavone can affect the pharmacokinetics of drugs, potentially leading to altered drug efficacy and toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.
Apigenin (4’,5,7-Trihydroxyflavone): Studied for its anticancer and anti-inflammatory effects.
Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Widely researched for its antioxidant, anti-inflammatory, and anticancer activities
Uniqueness
5,7,2’,6’-Tetrahydroxyflavone is unique due to its specific inhibition of CYP3A4, which distinguishes it from other flavonoids that may not have this specific enzyme inhibitory activity. This property makes it particularly interesting for studies related to drug metabolism and interactions .
Propriétés
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXUIYFPVIHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231750 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82475-00-1 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B1660650.png)



![2-[(E)-2-(4-methylphenyl)sulfonylethenyl]-5-nitrofuran](/img/structure/B1660659.png)



![(NE)-N-[(3,4-diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1660665.png)

